molecular formula C17H16ClN7O4 B2979041 2-(4-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396751-26-0

2-(4-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Cat. No.: B2979041
CAS No.: 1396751-26-0
M. Wt: 417.81
InChI Key: OWTYMIOQESHWRE-UHFFFAOYSA-N
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Description

2-(4-(4-(3-(5-Chloro-2-methoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide ( 1396751-26-0) is a chemical compound with the molecular formula C17H16ClN7O4 and a molecular weight of 417.8 . This complex molecule features a ureido linker connecting a 5-chloro-2-methoxyphenyl group to a phenyl-substituted tetrazolone ring, which is in turn functionalized with an acetamide group. The tetrazole moiety is a well-known pharmacophore in medicinal chemistry, often used as a bioisostere for carboxylic acids or amides, which can improve metabolic stability and alter physicochemical properties. The specific arrangement of functional groups, including the urea linkage and the chloro-methoxy phenyl ring, suggests potential for high-affinity binding to biological targets. Researchers are exploring this compound for its potential utility in various scientific applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[4-[4-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]-5-oxotetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN7O4/c1-29-14-7-2-10(18)8-13(14)21-16(27)20-11-3-5-12(6-4-11)25-17(28)24(22-23-25)9-15(19)26/h2-8H,9H2,1H3,(H2,19,26)(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTYMIOQESHWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may be involved in pathways related to the metabolism or processing of urea or related compounds

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structure, it may have effects related to the processing or regulation of urea or related compounds

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment could affect the stability of the urea linkage in the compound Additionally, factors such as temperature, presence of other compounds, and the specific characteristics of the target cells or tissues could also influence the compound’s action

Biological Activity

2-(4-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a complex organic compound with potential biological activities that have garnered attention in various fields, including pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H22ClN3O4
  • Molecular Weight : 391.8 g/mol
  • CAS Number : 1207006-06-1

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of 5-chloro-2-methoxyaniline : Synthesized from 5-chloro-2-methoxybenzoic acid and ammonia.
  • Formation of 5-chloro-2-methoxyphenyl isocyanate : Created by reacting 5-chloro-2-methoxyaniline with phosgene.
  • Formation of N-(3-(5-chloro-2-methoxyphenyl)ureido)phenylamine : Achieved by reacting the isocyanate with 3-aminophenylamine.
  • Final compound formation : The final product is synthesized by reacting the amine with acetic acid derivatives.

Anticancer Properties

Recent studies have indicated the potential anticancer activity of this compound. In vitro experiments have shown that it can inhibit the proliferation of various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. For instance, research has demonstrated that derivatives of similar compounds exhibit significant cytotoxicity against breast and lung cancer cells, which may be extrapolated to this compound due to structural similarities .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and inflammation. Preliminary studies suggest that it may interact with key enzymes involved in tumor metabolism, potentially disrupting the energy supply to cancer cells. The mechanism is thought to involve competitive inhibition at the active site of these enzymes .

Antimicrobial Activity

Similar compounds have shown promising antimicrobial properties. Investigations into the biological activity of related urea derivatives have revealed their effectiveness against a range of bacterial strains, suggesting that this compound could also possess antimicrobial properties .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its activity may involve:

  • Binding to Specific Receptors : The compound may interact with cellular receptors or enzymes, modulating their activity.
  • Induction of Apoptosis : By affecting signaling pathways associated with cell survival and death.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Cytotoxicity Studies : A study on thiourea derivatives showed varied cytotoxic effects against cancer cell lines, indicating the potential for structural modifications to enhance activity .
  • Enzyme Interaction Analysis : Research on enzyme inhibitors has highlighted the importance of structural features in enhancing binding affinity and selectivity .

Comparative Analysis

Compound NameMolecular WeightBiological ActivityReference
Compound A391.8 g/molAnticancer
Compound B396.83 g/molAntimicrobial
Compound C392.0 g/molEnzyme Inhibition

Comparison with Similar Compounds

Research Limitations

  • Data Gaps : Physicochemical properties (e.g., solubility, melting point) for both compounds are unavailable, limiting direct comparisons.
  • Activity Data: No explicit biological assays are cited; conclusions are inferred from structural and computational analysis .

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